molecular formula C4H5N3O2S B1604719 5-(Methylthio)-6-azauracil CAS No. 31697-20-8

5-(Methylthio)-6-azauracil

Cat. No.: B1604719
CAS No.: 31697-20-8
M. Wt: 159.17 g/mol
InChI Key: CFJBQECTMGMNGA-UHFFFAOYSA-N
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Description

5-(Methylthio)-6-azauracil is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methylthio group at the 5th position and an azauracil moiety at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-6-azauracil typically involves the introduction of a methylthio group to the pyrimidine ring. One common method is the reaction of 6-azauracil with methylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Methylthio)-6-azauracil undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The methylthio group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-(Methylthio)-6-azauracil has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-6-azauracil involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    6-Azauracil: Lacks the methylthio group but shares the azauracil moiety.

    5-Methylthio-2,4-dihydroxypyrimidine: Similar structure but different substitution pattern.

    5-Methylthio-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a pyrimidine ring.

Uniqueness: 5-(Methylthio)-6-azauracil is unique due to the presence of both the methylthio group and the azauracil moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-methylsulfanyl-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-10-3-2(8)5-4(9)7-6-3/h1H3,(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJBQECTMGMNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297815
Record name 5-(methylthio)-6-azauracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31697-20-8
Record name NSC118348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(methylthio)-6-azauracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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